molecular formula C22H26N4O3S B12474578 3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide

3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide

Cat. No.: B12474578
M. Wt: 426.5 g/mol
InChI Key: LBDCWRWGGJKHAA-UHFFFAOYSA-N
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Description

3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide is a complex organic compound that features both sulfonamide and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonamide intermediate, followed by the introduction of the imidazole moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and imidazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity. The imidazole moiety can interact with metal ions or other active sites, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide is unique due to its combination of sulfonamide and imidazole functionalities, which confer a broad range of chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)sulfamoyl]-N-(3-imidazol-1-ylpropyl)-4-methylbenzamide

InChI

InChI=1S/C22H26N4O3S/c1-16-6-4-7-20(18(16)3)25-30(28,29)21-14-19(9-8-17(21)2)22(27)24-10-5-12-26-13-11-23-15-26/h4,6-9,11,13-15,25H,5,10,12H2,1-3H3,(H,24,27)

InChI Key

LBDCWRWGGJKHAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCN3C=CN=C3)C)C

Origin of Product

United States

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